molecular formula C18H22ClN3O B2943172 3-(3-chlorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one CAS No. 2320861-36-5

3-(3-chlorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one

Cat. No.: B2943172
CAS No.: 2320861-36-5
M. Wt: 331.84
InChI Key: GHZBYRFFEIRQRI-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one is a synthetic small molecule characterized by a propan-1-one backbone substituted with a 3-chlorophenyl group and a piperidine ring bearing a 1-methylpyrazole moiety. This compound shares structural motifs common in kinase inhibitors and CNS-active agents, where the piperidine-pyrazole scaffold enhances binding to biological targets . Its synthesis typically involves coupling reactions between substituted piperidines and carboxylic acid derivatives under standard peptide coupling conditions (e.g., PyBOP or TBTU with DIPEA in DCM) .

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O/c1-21-12-16(11-20-21)15-5-3-9-22(13-15)18(23)8-7-14-4-2-6-17(19)10-14/h2,4,6,10-12,15H,3,5,7-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZBYRFFEIRQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chlorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20ClN3C_{17}H_{20}ClN_{3} with a molecular weight of approximately 303.81 g/mol. The compound features a chlorophenyl group and a pyrazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to our compound. For instance, derivatives have shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL for the most active compounds in related studies .

Anticancer Activity

Research into related pyrazole compounds has indicated potential anticancer properties. A study demonstrated that certain pyrazole derivatives exhibited cytotoxic effects against cancer cell lines, suggesting that structural modifications could enhance their efficacy . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Compounds containing a pyrazole nucleus have been reported to possess anti-inflammatory properties. For example, some derivatives have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in disease pathways, such as kinases and cyclooxygenases.
  • Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways that regulate inflammation and cell growth.
  • Oxidative Stress Reduction : Some studies suggest that these compounds can reduce oxidative stress, contributing to their protective effects against cellular damage.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several pyrazole derivatives, including those structurally related to our compound. The results indicated that compounds with similar structural features exhibited potent activity against Staphylococcus aureus and E. coli, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Evaluation of Anti-inflammatory Properties

In vivo studies involving carrageenan-induced paw edema models demonstrated that certain pyrazole derivatives significantly reduced inflammation compared to controls. These findings support the hypothesis that modifications in the molecular structure can enhance anti-inflammatory activity .

Data Tables

Biological ActivityCompoundIC50/MIC ValuesReference
AntimicrobialPyrazole Derivative A0.22 µg/mL
Anti-inflammatoryPyrazole Derivative B75% TNF-α Inhibition at 10 µM
CytotoxicityPyrazole Derivative CIC50 = 15 µM (Cancer Cell Line)

Comparison with Similar Compounds

Key Observations :

  • Bromine substitution (e.g., (R)-28) enhances potency compared to chlorine analogs .
  • The addition of a nitrile group (e.g., compound 33) marginally reduces activity but may improve solubility .

Anticonvulsant and Neuroprotective Derivatives

Benzhydryl piperazine-propan-1-one hybrids (e.g., 1-(4-benzhydrylpiperazin-1-yl)-3-(piperidin-1-yl)propan-1-one) exhibit anticonvulsant activity at 30–300 mg/kg doses in rodent models. These compounds emphasize the role of lipophilic substituents (e.g., benzhydryl groups) in crossing the blood-brain barrier .

Pyrazole-Containing Analogs

  • 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one: Replaces the piperidine-pyrazole unit with a dimethylpyrazole group.
  • (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one : Incorporates an α,β-unsaturated ketone for enhanced electrophilic reactivity, useful in covalent inhibitor design .

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